molecular formula C7H12N4S2 B091952 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- CAS No. 16034-25-6

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-

Cat. No. B091952
CAS RN: 16034-25-6
M. Wt: 216.3 g/mol
InChI Key: KRBGYJXDLGSDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, also known as DEDTC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DEDTC is a heterocyclic compound that contains a triazine ring and dithione moiety, and it has been synthesized using several methods.

Mechanism Of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which may contribute to its biological effects.

Biochemical And Physiological Effects

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and antiviral activities. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to modulate the immune system by enhancing the production of cytokines and stimulating the proliferation of lymphocytes. In addition, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- also has some limitations, such as its low solubility in water and the need for careful handling due to its potential to form explosive compounds.

Future Directions

There are several future directions for research on 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Further studies are also needed to elucidate the mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- and its potential side effects in vivo.

Synthesis Methods

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be achieved through several methods, including the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with sodium sulfide, or the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with thiourea in the presence of an alkali metal hydroxide. The yield of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a chelating agent for the determination of metal ions in various samples. In environmental science, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a complexing agent for the removal of heavy metals from wastewater. In biomedical research, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

16034-25-6

Product Name

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13)

InChI Key

KRBGYJXDLGSDEX-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)S)S

SMILES

CCN(CC)C1=NC(=S)NC(=S)N1

Canonical SMILES

CCN(CC)C1=NC(=S)NC(=S)N1

Other CAS RN

16034-25-6

Origin of Product

United States

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